molecular formula C28H20N2OS B12205798 7-(naphthalen-1-yl)-2,3-diphenyl-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-5-one

7-(naphthalen-1-yl)-2,3-diphenyl-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-5-one

Cat. No.: B12205798
M. Wt: 432.5 g/mol
InChI Key: RRSJFYKUOYFWPY-UHFFFAOYSA-N
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Description

7-(naphthalen-1-yl)-2,3-diphenyl-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-5-one is a heterocyclic compound that features a unique structure combining naphthalene, phenyl, and imidazothiazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(naphthalen-1-yl)-2,3-diphenyl-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-5-one typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, the reaction between naphthalene derivatives and phenyl-substituted imidazothiazine intermediates can be catalyzed by acids or bases to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the naphthalene or phenyl rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

    Oxidation: Formation of hydroxylated or carboxylated derivatives.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, the compound can be used to study enzyme interactions and inhibition. Its structure may mimic certain biological molecules, making it useful in drug discovery and development.

Medicine

In medicine, the compound has potential applications as a therapeutic agent. Its unique structure may allow it to interact with specific biological targets, leading to the development of new drugs for various diseases.

Industry

In industry, the compound can be used in the development of new materials with specific properties. Its unique structure may impart desirable characteristics to polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of 7-(naphthalen-1-yl)-2,3-diphenyl-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-5-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • 7-(naphthalen-1-yl)-2,3-diphenyl-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazine
  • 7-(naphthalen-1-yl)-2,3-diphenyl-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine
  • 7-(naphthalen-1-yl)-2,3-diphenyl-6,7-dihydro-5H-imidazo[2,1-b][1,3]diazine

Uniqueness

The uniqueness of 7-(naphthalen-1-yl)-2,3-diphenyl-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-5-one lies in its specific combination of naphthalene, phenyl, and imidazothiazine moieties. This structure imparts unique chemical and biological properties that may not be present in similar compounds. For example, the presence of the thiazine ring may enhance its ability to interact with certain biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C28H20N2OS

Molecular Weight

432.5 g/mol

IUPAC Name

7-naphthalen-1-yl-2,3-diphenyl-6,7-dihydroimidazo[2,1-b][1,3]thiazin-5-one

InChI

InChI=1S/C28H20N2OS/c31-25-18-24(23-17-9-15-19-10-7-8-16-22(19)23)32-28-29-26(20-11-3-1-4-12-20)27(30(25)28)21-13-5-2-6-14-21/h1-17,24H,18H2

InChI Key

RRSJFYKUOYFWPY-UHFFFAOYSA-N

Canonical SMILES

C1C(SC2=NC(=C(N2C1=O)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC6=CC=CC=C65

Origin of Product

United States

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